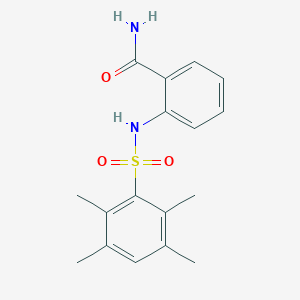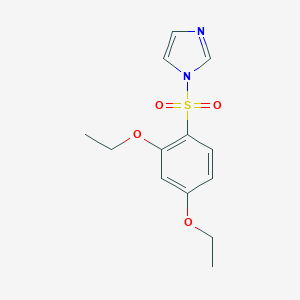
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide, also known as TMB-5, is a sulfonamide compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized and studied extensively due to its potential therapeutic applications.
Mécanisme D'action
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide inhibits CAIX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. Additionally, 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to inhibit the growth of bacteria by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to have minimal toxicity in vitro and in vivo. It has also been shown to have good pharmacokinetic properties, including high solubility and stability in biological fluids. 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been shown to be effective in reducing tumor growth and metastasis in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide in lab experiments is its high potency and specificity for CAIX inhibition. This allows researchers to study the effects of CAIX inhibition on tumor growth and metastasis in a controlled manner. However, one limitation of using 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide is its relatively high cost compared to other CAIX inhibitors.
Orientations Futures
There are several future directions for research on 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide. One potential direction is the development of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide derivatives with improved pharmacokinetic properties and lower cost. Another direction is the investigation of the effects of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide on other types of cancer and bacterial infections. Additionally, the combination of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide with other anticancer drugs or antibiotics could be explored for synergistic effects. Finally, the use of 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide as a diagnostic tool for imaging CAIX expression in tumors could be investigated.
Méthodes De Synthèse
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide can be synthesized using a multi-step process that involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-aminobenzamide in the presence of a base. The resulting product is then purified using column chromatography to obtain 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide in high purity.
Applications De Recherche Scientifique
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in many types of cancer cells. Inhibition of CAIX has been shown to reduce tumor growth and metastasis, making 2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide a promising candidate for the development of anticancer drugs.
Propriétés
Nom du produit |
2-(2,3,5,6-Tetramethylbenzenesulfonamido)benzamide |
|---|---|
Formule moléculaire |
C17H20N2O3S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)19-15-8-6-5-7-14(15)17(18)20/h5-9,19H,1-4H3,(H2,18,20) |
Clé InChI |
SQYJUTOOOAKWHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N4,N4'-di-tert-butyl-[1,1'-biphenyl]-4,4'-disulfonamide](/img/structure/B230680.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)









![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)